molecular formula C11H17N B12850932 (R)-2,2-dimethyl-1-phenylpropan-1-amine

(R)-2,2-dimethyl-1-phenylpropan-1-amine

Cat. No.: B12850932
M. Wt: 163.26 g/mol
InChI Key: INGIGRKEXZOVTB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2,2-dimethyl-1-phenylpropan-1-amine is an organic compound with a chiral center, making it optically active. This compound is part of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms. The structure of ®-2,2-dimethyl-1-phenylpropan-1-amine includes a phenyl group attached to a propan-1-amine backbone, with two methyl groups at the second carbon position, contributing to its steric hindrance and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-dimethyl-1-phenylpropan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 2,2-dimethyl-1-phenylpropan-1-one with an appropriate amine source under reducing conditions. This reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of ®-2,2-dimethyl-1-phenylpropan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of chiral catalysts or chiral auxiliaries can help in achieving the desired enantiomeric excess, which is crucial for applications requiring specific stereochemistry.

Chemical Reactions Analysis

Types of Reactions

®-2,2-dimethyl-1-phenylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions on the phenyl ring can produce nitro or halogenated derivatives.

Scientific Research Applications

®-2,2-dimethyl-1-phenylpropan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: It may be investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: The compound can be utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2,2-dimethyl-1-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2,2-dimethyl-1-phenylpropan-1-amine: The enantiomer of the compound, differing in its optical activity.

    2,2-dimethyl-1-phenylpropan-1-ol: An alcohol derivative with similar structural features but different functional groups.

    2,2-dimethyl-1-phenylpropan-1-one: A ketone derivative used as a precursor in the synthesis of the amine.

Uniqueness

®-2,2-dimethyl-1-phenylpropan-1-amine is unique due to its chiral center, which imparts specific stereochemical properties that are crucial for its interactions in biological systems. Its steric hindrance and electronic properties also differentiate it from other similar compounds, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(1R)-2,2-dimethyl-1-phenylpropan-1-amine

InChI

InChI=1S/C11H17N/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,12H2,1-3H3/t10-/m0/s1

InChI Key

INGIGRKEXZOVTB-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)[C@H](C1=CC=CC=C1)N

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.